1-(3-Bromopropyl)-2-chloro-6-fluorobenzene
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Overview
Description
1-(3-Bromopropyl)-2-chloro-6-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-chloro-6-fluorobenzene typically involves the halogenation of a suitable benzene derivative. One common method is the bromination of 2-chloro-6-fluorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-2-chloro-6-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-(3-Bromopropyl)-2-chloro-6-fluorobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-chloro-6-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The presence of halogen atoms enhances its reactivity and ability to penetrate biological membranes.
Comparison with Similar Compounds
- 1-(3-Bromopropyl)-2-chlorobenzene
- 1-(3-Bromopropyl)-4-fluorobenzene
- 1-(3-Bromopropyl)-2,4-dichlorobenzene
Uniqueness: 1-(3-Bromopropyl)-2-chloro-6-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of halogen substitution on chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H9BrClF |
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Molecular Weight |
251.52 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1-chloro-3-fluorobenzene |
InChI |
InChI=1S/C9H9BrClF/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2 |
InChI Key |
BPJCIMWUVXKPAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCCBr)F |
Origin of Product |
United States |
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